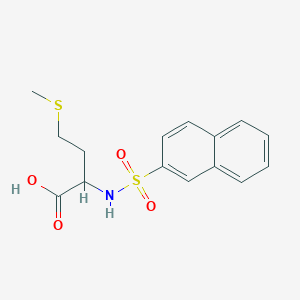

4-(Methylsulfanyl)-2-(naphthalene-2-sulfonamido)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfanyl)-2-(naphthalene-2-sulfonamido)butanoic acid, also known as MNBA, is a chemical compound that has gained significance in the field of scientific research. MNBA is a sulfonamide derivative that has been synthesized using a variety of methods.

Scientific Research Applications

Synthesis and Structural Analysis

- Chemical Synthesis and Crystallography : Research has focused on synthesizing new sulfonamide derivatives, including those related to "4-(Methylsulfanyl)-2-(naphthalene-2-sulfonamido)butanoic acid." These compounds have been characterized by techniques like FTIR, ESI-MS, and X-ray crystallography, highlighting their structural features and hydrogen bonding interactions (Danish et al., 2021).

Imaging and Diagnostic Applications

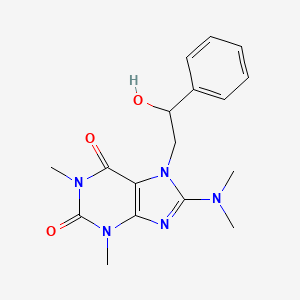

- Molecular Imaging : A derivative, 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732), has been investigated for its potential in molecular imaging and blood clotting, particularly for monitoring antiapoptotic drug treatments. This research involves the synthesis of a fluorine-18-radiolabeled analog for positron emission tomography studies, demonstrating the compound's utility in biomedical imaging (Basuli et al., 2012).

Environmental and Industrial Applications

- Dye Synthesis for Textile Industry : Sulfonamide derivatives have been utilized in the synthesis of novel acidic mono azo dyes. These dyes, characterized by their acidic nature, are employed for dyeing polyamide and protein fibers, showcasing the compound's application in the textile manufacturing sector (Yıldız & Boztepe, 2002).

- Treatment of Chemical Industry Wastewater : Research on the degradation of naphthalenesulfonic acids, which are closely related to the mentioned compound and widely used in dye synthesis, has examined the efficacy of treatments like ozonation. This work is significant for environmental management and pollution control in the textile and dye industries (Rivera-Utrilla et al., 2002).

Material Science

- Proton Exchange Membranes : Sulfonated polybenzothiazoles containing naphthalene have been synthesized for use as proton exchange membranes, highlighting applications in fuel cell technology. These materials demonstrate excellent dimensional stability, high thermal and oxidative stabilities, and significant proton conductivities, indicating the compound's role in advancing energy technologies (Wang et al., 2015).

properties

IUPAC Name |

4-methylsulfanyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-21-9-8-14(15(17)18)16-22(19,20)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14,16H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNVNZHBLAJGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)

![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)

![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2987561.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2987564.png)

![4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2987565.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987566.png)